molecular formula C12H14N4O B2906136 N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide CAS No. 2034505-14-9

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

Cat. No.: B2906136
CAS No.: 2034505-14-9
M. Wt: 230.271
InChI Key: XQQICSBBROLZSY-UHFFFAOYSA-N
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Description

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a synthetic small molecule featuring a imidazole-pyridine hybrid scaffold, a structure of high interest in modern medicinal chemistry for developing novel therapeutic agents . The imidazole ring is a five-membered heterocycle known for its amphoteric nature and presence in numerous bioactive molecules, while the pyridine ring contributes to molecular complexity and potential for target binding . This specific architecture is associated with diverse biological activities. Recent research highlights that imidazole-pyridine hybrids exhibit potent anti-cancer properties, demonstrating activity against cell lines of lung (H1299), colon (HCT116), and liver (HepG2, HUH-7) carcinomas . In-silico studies suggest that structurally related compounds can function as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a protein significantly upregulated in cancers like hepatocellular carcinoma (LIHC) and negatively impacting patient prognosis . Furthermore, molecular hybrids containing the imidazole moiety are extensively investigated for their antibacterial potential, representing a strategic approach to overcome multi-drug resistance in ESKAPE pathogens . The compound is intended for research applications only, including use as a key intermediate in organic synthesis, a building block for developing novel pharmacologically active molecules, and a candidate for in-vitro biological screening in oncology and infectious disease studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-10(17)13-6-8-16-9-7-15-12(16)11-4-2-3-5-14-11/h2-5,7,9H,6,8H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQICSBBROLZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C=CN=C1C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Heterocyclic Diversity :

  • The target compound’s pyridin-2-yl-imidazole core distinguishes it from triazole-pyrimidine (), benzimidazole-pyrazole (), and nitrofuran () analogs. The pyridin-2-yl group may favor interactions with metal ions or aromatic residues in enzymes, while triazole-based compounds (e.g., 2e) prioritize steric flexibility .
  • Electron-Withdrawing Groups : Nitro () and trifluoromethyl () substituents enhance reactivity or stability but may increase toxicity. The target compound lacks these groups, suggesting a focus on balanced bioavailability.

Synthetic Efficiency :

  • Microwave-assisted synthesis () achieves moderate yields (30%) but short reaction times (30 min), whereas conventional methods () yield 45–85% with longer durations. The target compound’s synthesis likely requires optimization for scalability.

Biological Relevance :

  • Imidazole and pyridine rings are common in kinase inhibitors (e.g., imatinib analogs ). The ethylacetamide linker in the target compound may improve solubility compared to bulkier benzamide derivatives ().
  • Lack of Nitro/Triazole Moieties : Unlike nitrofuran () or triazole () derivatives, the target compound’s imidazole-pyridine system may reduce off-target effects associated with reactive nitro groups.

Data Table: Spectral Comparison

Compound $ ^1H $ NMR (δ, ppm) Key Peaks IR (cm$ ^{-1} $) Key Peaks Reference
Target Compound N-H (8.5–9.0), Pyridine H (7.2–8.5), Acetamide CH3 (~2.1) N-H (~3300), C=O (~1680) Inferred
2e Pyridin-3-yl H (8.2–8.7), Triazole H (7.5), Acetamide CH3 (2.0) N-H (3325), C=O (1685)
Nitrofuran Derivative (3) Nitrofuran H (7.8–8.3), Pyridin-2-yl H (7.1–8.4) NO2 (1530, 1350), C=O (1705)

Q & A

Basic: How can the molecular structure of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide be confirmed experimentally?

Methodological Answer:
The structure can be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies hydrogen environments (e.g., pyridin-2-yl protons at δ 8.5–8.7 ppm, imidazole NH at δ 10–12 ppm, and acetamide CH₃ at δ 2.0–2.2 ppm).
    • 13C NMR resolves carbon signals, such as the carbonyl carbon of the acetamide group (~170 ppm) and aromatic carbons in pyridine/imidazole rings (120–150 ppm) .
  • Infrared (IR) Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide, N-H stretch at ~3200–3400 cm⁻¹ for imidazole) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the backbone .

Basic: What are the key steps in synthesizing this compound?

Methodological Answer:
A typical multi-step synthesis involves:

Imidazole Core Formation: Condensation of pyridin-2-yl-carboxaldehyde with ethylenediamine under acidic conditions to form the imidazole ring .

Ethylamine Linker Introduction: Alkylation of the imidazole nitrogen using 2-chloroethylamine, followed by purification via column chromatography .

Acetamide Functionalization: Reaction of the amine-terminated intermediate with acetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine .
Critical Parameters:

  • Temperature control (<0°C during acetyl chloride addition to prevent side reactions).
  • Use of moisture-free solvents to avoid hydrolysis of intermediates .

Advanced: How can researchers optimize the yield of this compound during synthesis?

Methodological Answer:
Yield optimization requires addressing common challenges:

  • Byproduct Formation: Use of excess acetyl chloride (1.5–2.0 equivalents) to drive the acetylation reaction to completion .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates but may require post-reaction dialysis for purification .
  • Catalyst Screening: Transition metal catalysts (e.g., CuI) improve imidazole alkylation efficiency by reducing reaction time from 24h to 6h .
    Validation: Monitor reaction progress via thin-layer chromatography (TLC) and quantify purity using HPLC (>95% purity threshold) .

Advanced: What computational methods are suitable for predicting the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). The pyridine and imidazole moieties often engage in hydrogen bonding with active-site residues .
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP (lipophilicity) and topological polar surface area (TPSA) to predict bioavailability .
  • MD Simulations: Perform 100-ns molecular dynamics simulations in GROMACS to assess binding stability under physiological conditions .

Basic: How can researchers assess the purity of this compound post-synthesis?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with UV detection at 254 nm. A single peak with retention time matching the standard confirms purity .
  • Melting Point Analysis: Sharp melting range (e.g., 180–182°C) indicates absence of impurities .
  • Elemental Analysis: Compare experimental C, H, N percentages with theoretical values (e.g., C: 60.12%, H: 5.03%, N: 23.31%) .

Advanced: What strategies resolve contradictions in biological activity data for similar imidazole-acetamide derivatives?

Methodological Answer:

  • Dose-Response Studies: Re-evaluate IC₅₀ values across a wider concentration range (e.g., 0.1–100 µM) to rule out assay saturation artifacts .
  • Off-Target Screening: Use panels like Eurofins’ SafetyScreen44 to identify unintended interactions (e.g., cytochrome P450 inhibition) that may confound results .
  • Structural Analog Comparison: Compare with compounds like N-(5-methylpyridin-2-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide to isolate the role of the pyridin-2-yl group in activity .

Basic: What spectroscopic techniques characterize the electronic properties of the pyridine-imidazole system?

Methodological Answer:

  • UV-Vis Spectroscopy: Detect π→π* transitions in aromatic rings (absorption bands at ~260–280 nm) and n→π* transitions in the acetamide group (~210 nm) .
  • Fluorescence Spectroscopy: Assess emission spectra (λem ~350–400 nm) to evaluate potential applications in bioimaging or sensor development .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereoelectronic profile?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD): Use SHELXL for refinement. The pyridine ring typically adopts a planar conformation, while the imidazole NH forms hydrogen bonds with adjacent molecules .
  • Electron Density Maps: Analyze residual density to confirm absence of disorder in the ethylacetamide linker .
  • Cambridge Structural Database (CSD) Cross-Referencing: Compare bond lengths/angles with similar compounds (e.g., CSD entry CCDC 1234567) .

Basic: What functional group modifications enhance the solubility of this compound?

Methodological Answer:

  • Salt Formation: React with HCl to generate a hydrochloride salt, improving aqueous solubility .
  • PEGylation: Introduce polyethylene glycol (PEG) chains via esterification of the acetamide carbonyl group .
  • Co-Solvent Systems: Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays without precipitation .

Advanced: How do researchers validate the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

  • Enzyme Kinetics: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, increased Km with unchanged Vmax suggests competitive binding .
  • Isothermal Titration Calorimetry (ITC): Measure binding enthalpy (ΔH) and stoichiometry (n) to confirm direct interaction with the target .
  • Mutagenesis Studies: Engineer active-site residues (e.g., Ala substitution of Asp102) and assess loss of inhibitory activity .

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